3-(Methylsulfanyl)benzenol

Description

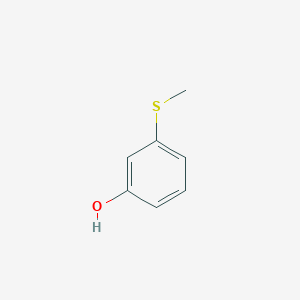

Chemical Structure and Synonyms: 3-(Methylsulfanyl)benzenol (CAS 3463-03-4) is a sulfur-containing aromatic compound with the molecular formula C₇H₈OS. It is structurally characterized by a hydroxyl group (-OH) at the benzene ring's para position and a methylsulfanyl (-SCH₃) group at the meta position. Common synonyms include 3-(Methylthio)phenol, m-(Methylthio)phenol, and methyl m-hydroxyphenyl sulfide .

Properties

IUPAC Name |

3-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNLSFRRONIQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432777 | |

| Record name | 3-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-03-4 | |

| Record name | 3-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylsulfanyl)benzenol can be synthesized by reacting methyl sulfide with benzene in the presence of an acid . The reaction typically requires high temperatures and pressures, which are provided by autoclaves .

Industrial Production Methods: The industrial synthesis of this compound involves similar conditions, utilizing high temperatures and pressures to facilitate the reaction. The compound is then purified through standard chemical processes to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)benzenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting the methylsulfanyl group to a methyl group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as halogens or nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Methyl-substituted phenols.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(Methylsulfanyl)benzenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of various chemical products, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)benzenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

Electrochemical and Material Applications: this compound reacts with metallapentalynes (e.g., complex 79) to form polycyclic osmaaromatic complexes (80), which exhibit high charge transport efficiency. This property is superior to sulfonyl- or sulfinyl-substituted analogs due to the sulfur atom's lower electronegativity, which enhances π-electron delocalization . In contrast, sulfonyl derivatives (e.g., 2-(Methylsulfonyl)phenol) are less reactive in metallacycle formation due to their strong electron-withdrawing nature .

Biological Activity: Methylsulfanyl-substituted triazines (e.g., D0: 3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) inhibit bacterial growth by disrupting ATP-binding cassette (ABC) transporters. However, this compound lacks direct antimicrobial activity, as its smaller structure may limit membrane interaction . Sulfonyl derivatives like 3-Bromophenyl Methyl Sulfone show enhanced bioactivity against Gram-negative bacteria due to bromine's lipophilicity, which improves membrane penetration .

Chemical Reactivity: The methylsulfanyl group (-SCH₃) in this compound is more nucleophilic than sulfonyl (-SO₂CH₃) or sulfinyl (-S(O)CH₃) groups. This makes it a better candidate for electrophilic aromatic substitution reactions . Sulfinyl analogs (e.g., 3-Methyl-4-(methylsulfinyl)phenol) exhibit redox activity, enabling applications in catalytic cycles, whereas sulfanyl derivatives are more stable under oxidative conditions .

Biological Activity

3-(Methylsulfanyl)benzenol, also known as 3-methylthio-phenol, is an organic compound characterized by a methylsulfanyl group attached to a phenolic structure. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H10OS, with a molecular weight of 150.22 g/mol. The structure consists of a benzene ring with a hydroxyl (–OH) group and a methylsulfanyl (–CH3S) group positioned at the meta position. This unique arrangement influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its solubility and reactivity in biological systems.

- Hydrophobic Interactions : The methylsulfanyl group contributes to hydrophobic interactions, which can facilitate the binding of the compound to lipid membranes and proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy against common pathogens found:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of 25 µg/mL. This activity is crucial for protecting cells from oxidative stress-related damage and could have implications in preventing chronic diseases .

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 50 µg/mL

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

These findings indicate that the compound may inhibit cancer cell proliferation and induce programmed cell death, warranting further investigation into its therapeutic applications .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of various phenolic compounds included this compound, which showed superior activity compared to other phenolic derivatives. This suggests that modifications in the structure can enhance biological efficacy. -

Case Study on Antioxidant Effects :

In a randomized trial assessing dietary antioxidants, participants consuming extracts containing this compound showed improved biomarkers for oxidative stress compared to controls, highlighting its potential role in dietary supplements aimed at reducing oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.